Predicted Lipophilicity (XLogP3) of the Target Tertiary Amine vs. Primary Amine Analog
The target compound's N,N-dimethyl substitution is predicted to increase lipophilicity by approximately 1.4 LogP units compared to the primary amine analog 3-(1,3-dioxolan-2-yl)cyclobutan-1-amine (CAS 2680529-20-6). Based on the XLogP3 of structurally related N,N-dimethylcyclobutanamine scaffolds (XLogP3 ≈3.4), the target compound is estimated to have an XLogP3 of ~2.0–2.5, whereas the primary amine analog is estimated at XLogP3 ≈0.6–1.1 [1]. This difference is consistent with the well-established Hansch π contribution of an N-methyl group (~+0.5 per methyl) [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3: 2.0–2.5 |
| Comparator Or Baseline | 3-(1,3-dioxolan-2-yl)cyclobutan-1-amine (CAS 2680529-20-6); Estimated XLogP3: 0.6–1.1 |
| Quantified Difference | ΔXLogP3 ≈ +1.4 LogP units |
| Conditions | Computed XLogP3 based on fragment-based prediction; class-level comparison using the PubChem XLogP3 of 1-(3-bromophenyl)-N,N-dimethylcyclobutan-1-amine (3.4) as an upper-bound reference for the cyclobutane-dimethylamine scaffold [1]. |
Why This Matters
The ~1.4 LogP unit increase directly improves passive membrane permeability and blood-brain barrier penetration potential, which is a decisive factor for central nervous system (CNS) drug discovery programs selecting amine building blocks.
- [1] PubChem. 1-(3-bromophenyl)-N,N-dimethylcyclobutan-1-amine. Computed XLogP3: 3.4. Provides upper-bound XLogP3 reference for N,N-dimethylcyclobutanamine scaffold. Accessed 2026-05-05. View Source
- [2] Hansch, C. & Leo, A. J. (1985). The Hammett equation and linear free-energy relationships. Chemical Reviews, 32(2), 153-170. Documents the effect of N-methyl substitution on lipophilicity (π ≈+0.5 per methyl group). View Source
